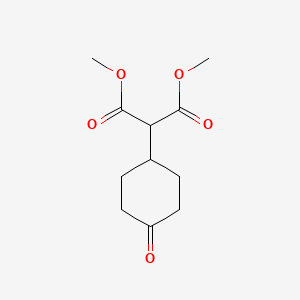
Heptyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl(triphenyl)phosphanium is a chemical compound with the molecular formula C25H30PBr. It is a white crystalline powder that is often used in organic synthesis and various chemical reactions. The compound is known for its ability to form stable phosphonium salts, which are useful intermediates in many chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptyl(triphenyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with heptyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization from solvents like acetonitrile .
Industrial Production Methods
In industrial settings, the production of heptyltriphenylphosphonium bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
Heptyl(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptyl(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of heptyltriphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium cation facilitates the transport of the compound across mitochondrial membranes, where it can exert its effects. This targeting ability is due to the lipophilic nature of the phosphonium cation, which allows it to penetrate lipid bilayers .
Comparación Con Compuestos Similares
Similar Compounds
- Propyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
- Hexyltriphenylphosphonium bromide
Uniqueness
Heptyl(triphenyl)phosphanium bromide is unique due to its longer alkyl chain, which enhances its lipophilicity and mitochondrial targeting ability compared to shorter-chain analogs. This makes it particularly useful in applications requiring efficient mitochondrial delivery .
Propiedades
Fórmula molecular |
C25H30P+ |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
heptyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H30P/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-21H,2-5,15,22H2,1H3/q+1 |
Clave InChI |
AQTRUJNPSCVCHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(o-Fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8444810.png)
![1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-ethylamine](/img/structure/B8444817.png)
![6-{[(1,1,1-Trifluoropropan-2-yl)oxy]methyl}pyridine-3-carboxylic acid](/img/structure/B8444827.png)
![2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B8444833.png)




![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid](/img/structure/B8444881.png)

![4-Chloro-6-[(2R)-2-ethyl-1-pyrrolidinyl]-N-methyl-2-pyrimidinamine](/img/structure/B8444890.png)

